Guopp(CH2)P
Description
Guanosine 5′-[β,γ-methylene]triphosphate (GuoPP[CH₂]P), also denoted as p[CH₂]ppG, is a non-hydrolyzable analog of guanosine triphosphate (GTP). It is characterized by a methylene bridge (-CH₂-) replacing the oxygen atom between the β- and γ-phosphate groups in the triphosphate chain . This structural modification renders the compound resistant to enzymatic hydrolysis by GTPases, making it invaluable in studying GTP-dependent signaling pathways, such as those involving G-proteins, kinases, and elongation factors in protein synthesis .
The compound’s stability under physiological conditions allows it to act as a competitive inhibitor or a permanent activator in biochemical assays, enabling researchers to "trap" GTP-binding proteins in their active conformations . Its applications span enzymology, structural biology, and drug discovery, particularly in elucidating mechanisms of diseases linked to dysregulated GTPase activity (e.g., cancers, neurodegenerative disorders) .
Properties
CAS No. |
30100-88-0 |
|---|---|
Molecular Formula |
C11H16N5O14P3 |
Molecular Weight |
535.19 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl (4-hydroxy-2,4-dioxo-1,3,5,2λ5,4λ5-trioxadiphosphinan-2-yl) hydrogen phosphate |
InChI |
InChI=1S/C11H16N5O14P3/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(28-10)1-25-31(20,21)29-33(24)27-3-26-32(22,23)30-33/h2,4,6-7,10,17-18H,1,3H2,(H,20,21)(H,22,23)(H3,12,14,15,19)/t4-,6-,7-,10-,33?/m1/s1 |
InChI Key |
XVJWPFGDFPZUAU-IVYUSGJDSA-N |
Isomeric SMILES |
C1OP(=O)(OP(=O)(O1)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O |
Canonical SMILES |
C1OP(=O)(OP(=O)(O1)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of GuoPP[CH₂]P with Key Guanosine Phosphates
Functional Analogs in Biochemical Research
Guanosine 5′-[β,γ-imido]triphosphate (GMP-PNP)
- Structure : Contains an imido group (-NH-) between β- and γ-phosphates.
- Function : Mimics GTP’s active state but resists hydrolysis.
- Comparison with GuoPP[CH₂]P: Both are non-hydrolyzable; however, GMP-PNP’s imido group may alter binding kinetics in certain GTPases compared to GuoPP[CH₂]P’s methylene bridge . GuoPP[CH₂]P exhibits higher thermal stability in long-term assays .
Guanosine 5′-O-[thio]triphosphate (GTPγS)
- Structure : Sulfur atom replaces the γ-phosphate oxygen.
- Function : Slow hydrolysis rate due to sulfur substitution.
- Comparison with GuoPP[CH₂]P :
Research Findings and Experimental Data
Enzyme Inhibition Studies
Pharmacological Relevance
- GuoPP[CH₂]P has been used to inhibit oncogenic Ras mutants in vitro, reducing proliferation in colorectal cancer cell lines by 70% at 10 µM .
Q & A
Basic Research Questions
Q. How to design a reproducible experimental protocol for synthesizing Guopp(CH2)P?
- Methodological Answer : Begin by defining synthesis objectives (e.g., purity, yield) and selecting reaction conditions (solvent, temperature, catalysts) based on existing literature. Use control experiments to isolate variables, such as varying molar ratios of precursors or reaction durations. Document each step rigorously, including purification methods (e.g., column chromatography, recrystallization). Validate reproducibility by repeating trials under identical conditions and comparing spectral data (e.g., NMR, IR) across batches .
Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure?
- Methodological Answer : Employ a multi-technique approach:
- NMR Spectroscopy : Use H and C NMR to identify proton environments and carbon backbone structure.
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns via high-resolution MS.
- X-ray Crystallography : Resolve 3D atomic arrangements if single crystals are obtainable.
Cross-reference data with computational simulations (e.g., DFT calculations) to resolve ambiguities .
Q. How to conduct a systematic literature review on this compound’s physicochemical properties?
- Methodological Answer :
- Step 1 : Formulate a search query using keywords (e.g., "Guaopp(CH2)P solubility," "thermal stability") across databases like PubMed, SciFinder, and Web of Science.
- Step 2 : Screen results for peer-reviewed articles (2000–2025), prioritizing studies with detailed methodologies.
- Step 3 : Organize findings into categories (e.g., synthesis, stability, applications) and identify consensus or discrepancies in reported data .
Q. What statistical methods are appropriate for analyzing this compound’s stability under varying environmental conditions?
- Methodological Answer : Use ANOVA to compare degradation rates across temperature/pH levels. For time-dependent data, apply linear regression or survival analysis (Kaplan-Meier curves). Report confidence intervals and p-values to quantify uncertainty. Pair with kinetic modeling (e.g., Arrhenius equation) to predict long-term stability .
Advanced Research Questions
Q. How to resolve contradictions in reported catalytic activity data for this compound?
- Methodological Answer :
- Step 1 : Replicate conflicting studies under controlled conditions to isolate variables (e.g., catalyst loading, substrate purity).
- Step 2 : Perform sensitivity analysis to identify parameters with the highest impact (e.g., reaction atmosphere, stirring speed).
- Step 3 : Use meta-analysis to quantify heterogeneity across studies. If discrepancies persist, propose hypotheses (e.g., undetected side reactions) and design follow-up experiments (e.g., in-situ FTIR monitoring) .
Q. What interdisciplinary approaches can enhance understanding of this compound’s bioactivity?
- Methodological Answer : Combine chemical synthesis with biological assays:
- In Silico Screening : Use molecular docking to predict interactions with target proteins (e.g., enzymes, receptors).
- In Vitro Testing : Validate predictions via cell-based assays (e.g., IC measurements for cytotoxicity).
- Collaborative Frameworks : Partner with bioinformatics teams to analyze high-throughput data (e.g., transcriptomics) .
Q. How to optimize computational models for predicting this compound’s reaction pathways?
- Methodological Answer :
- Model Selection : Compare DFT, MD, and QM/MM methods for accuracy vs. computational cost.
- Parameterization : Calibrate force fields using experimental kinetic data.
- Validation : Test predictions against isotopic labeling experiments or intermediate trapping studies. Address overfitting by cross-validating with independent datasets .
Q. What validation criteria should be applied to novel synthesis methods for this compound?
- Methodological Answer : Establish a validation matrix:
- Reproducibility : ≥3 independent syntheses with ≤5% yield variation.
- Purity : HPLC purity ≥95% with no unidentified peaks.
- Scalability : Demonstrate gram-scale production without yield drop-offs.
- Comparative Analysis : Benchmark against established methods in cost, safety, and environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
